molecular formula C19H20ClNO2 B2947178 [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone CAS No. 338777-13-2

[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone

Cat. No. B2947178
CAS RN: 338777-13-2
M. Wt: 329.82
InChI Key: BJLIVVSDLXNEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone (CMP) is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research. CMP is a member of the class of compounds known as arylalkylpyrrolidinones, which are known for their biological activity and ability to interact with various types of receptors. CMP has been investigated for its potential use in various areas, such as drug design, drug delivery, and drug metabolism.

Scientific Research Applications

[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in various areas of scientific research. It has been investigated for its ability to interact with various types of receptors, such as dopamine, serotonin, and GABA receptors. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has also been studied for its potential use in drug design, drug delivery, and drug metabolism. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in the treatment of various diseases and disorders, including anxiety, depression, addiction, and schizophrenia.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is not fully understood. However, it is believed that [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone interacts with various types of receptors, such as dopamine, serotonin, and GABA receptors, to produce its biological effects. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is thought to modulate the activity of these receptors, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in the treatment of various diseases and disorders. In animal studies, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been found to have antidepressant-like effects, as well as anxiolytic-like effects. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has also been found to have neuroprotective effects, as well as anti-inflammatory and antinociceptive effects. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been found to have neuroprotective effects in animal models of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in laboratory experiments has several advantages. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively low-cost compound, which makes it an attractive option for laboratory experiments. However, there are some limitations to using [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in laboratory experiments. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is a relatively new compound, and its mechanism of action is not fully understood. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for the use of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in humans. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone could be used in drug design and drug delivery, as well as in the development of new treatments for various diseases and disorders. Finally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone could be used to study the effects of various drugs on the brain and nervous system.

Synthesis Methods

[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 1-methyltetrahydropyrrol-3-yl methanol in the presence of a base. This reaction yields 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanol. The second step involves the reaction of 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanol and 4-methoxyphenylmethanone in the presence of a base. This reaction yields 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone ([4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone).

properties

IUPAC Name

[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-21-11-17(13-3-7-15(20)8-4-13)18(12-21)19(22)14-5-9-16(23-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLIVVSDLXNEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone

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